molecular formula C20H19N3O2 B2472233 N-(2-(indolin-1-yl)-2-oxoethyl)-N-methyl-1H-indole-3-carboxamide CAS No. 1251686-01-7

N-(2-(indolin-1-yl)-2-oxoethyl)-N-methyl-1H-indole-3-carboxamide

Cat. No.: B2472233
CAS No.: 1251686-01-7
M. Wt: 333.391
InChI Key: QCBXYFYRKZDZPH-UHFFFAOYSA-N
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Description

N-(2-(indolin-1-yl)-2-oxoethyl)-N-methyl-1H-indole-3-carboxamide is a novel synthetic compound designed for research applications, particularly in medicinal chemistry and drug discovery. This hybrid molecule incorporates two privileged pharmacophores—indole and indoline—which are frequently encountered in bioactive molecules and natural products . The indole scaffold is a cornerstone of medicinal chemistry due to its diverse biological activities and structural versatility . Indole derivatives are known to exhibit a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neurological activities . The specific molecular architecture of this compound, which features an amide-linked indole-indoline structure, aligns with modern rational drug design strategies like molecular hybridization. This approach aims to enhance therapeutic efficacy and multi-target potential by combining distinct bioactive moieties into a single entity . Researchers can leverage this compound as a key intermediate or a novel scaffold for developing new therapeutic agents targeting a broad range of diseases, such as cancer, central nervous system (CNS) disorders, and infectious diseases . Its mechanism of action is anticipated to involve interactions with key biological targets, potentially including 5-HT receptors, given the known activity of other indole-ethylamine derivatives in this area . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methyl-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-22(20(25)16-12-21-17-8-4-3-7-15(16)17)13-19(24)23-11-10-14-6-2-5-9-18(14)23/h2-9,12,21H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBXYFYRKZDZPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCC2=CC=CC=C21)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(indolin-1-yl)-2-oxoethyl)-N-methyl-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Indolin-1-yl Intermediate: The initial step involves the preparation of the indolin-1-yl intermediate through a cyclization reaction of an appropriate precursor.

    Acylation Reaction: The indolin-1-yl intermediate is then subjected to an acylation reaction with an acyl chloride or anhydride to form the N-(2-(indolin-1-yl)-2-oxoethyl) intermediate.

    Coupling with Indole-3-carboxamide: The final step involves coupling the N-(2-(indolin-1-yl)-2-oxoethyl) intermediate with N-methyl-1H-indole-3-carboxamide under suitable reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(indolin-1-yl)-2-oxoethyl)-N-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-(indolin-1-yl)-2-oxoethyl)-N-methyl-1H-indole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a neuroprotective agent and its ability to interact with biological targets like enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects in treating conditions such as ischemic stroke and cancer.

    Industry: Utilized in the development of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of N-(2-(indolin-1-yl)-2-oxoethyl)-N-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity and leading to downstream effects. In the context of neuroprotection, it may interact with NMDA receptors, reducing excitotoxicity and promoting cell survival.

Comparison with Similar Compounds

Below is a detailed comparison with key analogs from diverse sources:

Structural Features and Substituent Effects
Compound Name / ID Key Substituents/Modifications Molecular Weight (g/mol) Notable Properties/Activities Reference
N-(2-(Indolin-1-yl)-2-oxoethyl)-N-methyl-1H-indole-3-carboxamide Indolin-1-yl, methyl-acetamide bridge Not reported Hypothesized kinase modulation potential -
HIP-1 (N-[(2-Oxo-1,2-dihydro-indol-3-ylidene)-derivative) 2-Oxoindoline core, phenethyl group Not reported Anticancer activity (in vitro)
Compound 4a (Pyrazole-carboxamide) Chlorophenyl, ethyl-methyl-pyrazole 397.3 High synthetic yield (77.6%)
EP3222620B1 (Quinoline-indoline hybrid) Piperidin-4-ylidene, cyano, tetrahydrofuran-3-yloxy 496 (M+1) Kinase inhibition (e.g., JAK2/FLT3)
EXAMPLE 79 (Patent compound) Benzyloxy-indoline, pyridin-4-ylidene acetamide 602 (M+1) Enhanced solubility and bioavailability

Key Observations :

  • Core Scaffold Differences: The target compound’s indole-indoline hybrid contrasts with quinoline-based analogs (e.g., EP3222620B1) and pyrazole derivatives (e.g., 4a), which may alter target selectivity .
  • Substituent Impact: The methyl group on the acetamide bridge in the target compound could enhance metabolic stability compared to unsubstituted analogs like HIP-1 . Piperidin-4-ylidene or pyridin-4-ylidene groups in patent compounds (e.g., EP3222620B1, EXAMPLE 79) improve solubility via polar interactions, a feature absent in the target compound .
Physicochemical Properties
  • Molecular Weight : Patent compounds (e.g., EXAMPLE 79, M+1 = 602) exceed typical drug-like thresholds (~500 Da), whereas the target compound’s smaller size (assuming <500 Da) may improve bioavailability .

Biological Activity

N-(2-(indolin-1-yl)-2-oxoethyl)-N-methyl-1H-indole-3-carboxamide, a compound derived from indole structures, has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C_{18}H_{18}N_{2}O_{2}
  • Molecular Weight : 298.35 g/mol

This compound exhibits its biological effects primarily through the following mechanisms:

  • NMDA Receptor Modulation : The compound interacts with N-methyl-D-aspartic acid (NMDA) receptors, specifically the GluN2B subtype, which is crucial for synaptic plasticity and memory function. This interaction suggests a neuroprotective role, particularly in conditions like ischemic stroke.
  • Anti-inflammatory Activity : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines and reactive oxygen species (ROS), contributing to its neuroprotective effects against oxidative stress-induced cell death .

Biological Activities

The compound has demonstrated various biological activities that underline its therapeutic potential:

Neuroprotective Effects

In vitro studies have shown that this compound protects neuronal cells from oxidative stress. For example, it has been observed to reduce H₂O₂-induced apoptosis in RAW 264.7 cells, highlighting its potential in treating neurodegenerative diseases.

Anticancer Properties

Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cell lines through the modulation of apoptotic pathways and inhibition of tumor growth in xenograft models .

Study 1: Neuroprotection in Ischemic Models

A study conducted on mice subjected to ischemic stroke demonstrated that administration of the compound significantly improved neurological outcomes. The compound reduced infarct size and improved behavioral scores compared to control groups, indicating its potential as a therapeutic agent for stroke recovery.

Study 2: Anti-inflammatory Mechanisms

In another investigation focusing on inflammatory responses, this compound was shown to inhibit NF-kB signaling pathways. This inhibition led to decreased levels of inflammatory markers in cell cultures exposed to inflammatory stimuli .

Data Summary Table

Biological ActivityMechanism of ActionReference
NeuroprotectionNMDA receptor modulation
Anti-inflammatoryInhibition of NF-kB signaling
Apoptosis inductionModulation of apoptotic pathways
Anticancer effectsInduction of apoptosis in cancer cells

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